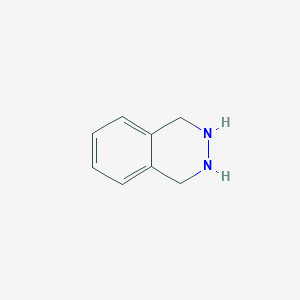

1,2,3,4-Tetrahydrophthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydrophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIWEDICJHIFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CNN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60789-87-9 (hydrochloride) | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30157096 | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13152-89-1 | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13152-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydrophthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 1,2,3,4-tetrahydrophthalazine

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2,3,4-Tetrahydrophthalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a saturated heterocyclic scaffold that serves as a crucial building block in medicinal chemistry and materials science. Its structural features are present in a range of pharmacologically active agents, attributed to its ability to act as a versatile pharmacophore.[1] This guide provides a detailed, field-proven methodology for the synthesis of this compound via the catalytic hydrogenation of phthalazine. It offers an in-depth explanation of the experimental choices, a self-validating protocol for characterization, and a comprehensive analysis of its spectroscopic signature. This document is designed to equip researchers with the necessary technical knowledge for the reliable preparation and unambiguous identification of this important chemical entity.

Strategic Approach to Synthesis: The Rationale for Catalytic Hydrogenation

While several routes to phthalazine derivatives exist, often involving the cyclization of phthalic acid derivatives with hydrazine, the most direct and high-yielding method for preparing the fully saturated this compound is through the reduction of the aromatic phthalazine core.[2][3]

Causality behind Experimental Choice:

Catalytic hydrogenation is selected for its efficiency, high atom economy, and cleaner reaction profile compared to stoichiometric metal hydride reductions. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) simplifies product isolation and purification, as the catalyst can be easily removed by simple filtration. The aromatic phthalazine system is relatively stable; therefore, forcing conditions such as elevated hydrogen pressure and a potent catalyst are necessary to achieve complete saturation of both the C=N bonds within the pyrazine ring and subsequent reduction of the heterocyclic ring.[4]

Reaction Mechanism: A Stepwise Reduction

The hydrogenation of phthalazine over a palladium catalyst involves the sequential addition of hydrogen atoms across the double bonds of the heterocyclic ring. The process begins with the adsorption of both phthalazine and hydrogen gas onto the palladium surface. This facilitates the cleavage of the H-H bond and the stepwise transfer of hydrogen atoms to the nitrogen and carbon atoms of the phthalazine ring, ultimately leading to the saturated this compound structure.

Caption: Mechanism of Phthalazine Reduction.

Experimental Protocol: Synthesis and Purification

This protocol is designed as a self-validating system. The successful execution of the synthesis and purification steps will yield a product whose analytical data, described in Section 3, serves as the ultimate confirmation of identity and purity.

Materials and Reagents

-

Phthalazine (98%+)

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Celite® (or other filter aid)

-

Sodium Sulfate (anhydrous)

-

Parr Hydrogenation Apparatus (or similar high-pressure reactor)

Step-by-Step Synthesis Procedure

-

Reactor Setup: To a high-pressure Parr reactor vessel, add phthalazine (e.g., 5.0 g, 38.4 mmol) and anhydrous ethanol (100 mL). The use of an anhydrous solvent is critical to prevent side reactions and ensure optimal catalyst activity.

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10% w/w) to the solution under a stream of inert gas (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

-

Hydrogenation: Seal the reactor and purge the system multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to 50 psi.

-

Reaction Execution: Begin vigorous stirring and heat the mixture to 50-60°C. The reaction progress can be monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 4-6 hours, indicated by the cessation of hydrogen consumption.

-

Catalyst Removal: After cooling the reactor to room temperature, carefully vent the excess hydrogen gas. The heterogeneous palladium catalyst is removed by vacuum filtration through a pad of Celite®. This step is crucial as palladium residues can interfere with subsequent reactions or applications.

-

Solvent Evaporation: The filtrate, containing the crude product, is concentrated under reduced pressure using a rotary evaporator to yield a solid or semi-solid residue.

Purification by Recrystallization

-

Solvent Selection: Dissolve the crude residue in a minimal amount of hot ethanol.

-

Crystallization: Slowly add water to the hot solution until turbidity is observed. Re-heat gently until the solution becomes clear again.

-

Isolation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum over anhydrous sodium sulfate.

Comprehensive Characterization

Unambiguous characterization is paramount to validate the synthesis. The following data provides the spectroscopic and physical fingerprint of this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂ | N/A |

| Molecular Weight | 134.18 g/mol | N/A |

| Appearance | White crystalline solid | N/A |

| Melting Point | 78-81 °C | N/A |

Spectroscopic Data

The structural integrity of the synthesized molecule is confirmed by a combination of NMR, IR, and Mass Spectrometry.

| Technique | Expected Observations |

| ¹H NMR | δ ~7.1-7.3 (m, 4H, Ar-H): Aromatic protons. δ ~4.1 (s, 4H, CH₂): Methylene protons adjacent to nitrogen. δ ~3.9 (br s, 2H, NH): Amine protons (exchangeable with D₂O).[5][6] |

| ¹³C NMR | δ ~135 (Ar-C): Quaternary aromatic carbons. δ ~127-129 (Ar-CH): Protonated aromatic carbons. δ ~48 (CH₂): Aliphatic methylene carbons. The presence of only three distinct signals in the ¹³C NMR spectrum is a powerful confirmation of the molecule's C₂ᵥ symmetry.[7][8] |

| IR (cm⁻¹) | 3200-3400 (br): N-H stretching. 3000-3100: Aromatic C-H stretching. 2800-3000: Aliphatic C-H stretching. 1450-1600: Aromatic C=C bending. |

| Mass Spec. (EI) | m/z 134 (M⁺): Molecular ion peak. m/z 105, 77: Common fragments corresponding to the loss of N₂H and subsequent fragments of the benzene ring.[9] |

Integrated Experimental Workflow

The entire process from synthesis to final validation follows a logical and linear progression. Each stage provides the necessary input for the next, ensuring a robust and reproducible scientific outcome.

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. compoundchem.com [compoundchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. raco.cat [raco.cat]

A Technical Guide to the Spectroscopic Analysis of 1,2,3,4-Tetrahydrophthalazine Derivatives

Foreword: The Structural Imperative in Drug Discovery

The 1,2,3,4-tetrahydrophthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of pharmacological activities, including potential anti-inflammatory, anticonvulsant, and antibacterial properties[1]. The journey from a promising molecular design to a validated drug candidate is paved with rigorous analytical characterization. For researchers and drug development professionals, the unambiguous confirmation of molecular structure, purity, and conformation is not merely a procedural step but the very foundation of scientific integrity. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.

This in-depth guide provides a holistic framework for the spectroscopic analysis of this compound derivatives. It moves beyond a simple recitation of techniques, instead offering a field-proven, logical workflow that synthesizes data from multiple spectroscopic methods. As a self-validating system, this integrated approach ensures that each piece of spectral data corroborates the others, leading to an unshakeable structural assignment. We will explore the causality behind experimental choices, detailing not just how to perform the analysis, but why specific techniques yield critical insights into this important class of heterocyclic compounds.

The Integrated Spectroscopic Workflow: A Multi-Pillar Approach

The definitive characterization of a novel this compound derivative is never reliant on a single technique. Instead, it is the product of a synergistic workflow where each method provides a unique and complementary piece of the structural puzzle. The process is iterative and cross-validating.

The logical flow of analysis typically begins with Mass Spectrometry to confirm the molecular weight, followed by Infrared Spectroscopy to identify key functional groups. Subsequently, a deep dive into one- and two-dimensional Nuclear Magnetic Resonance spectroscopy reveals the precise atomic connectivity and stereochemistry. Finally, UV-Visible Spectroscopy provides information on the electronic properties of the molecule.

Caption: Integrated workflow for the structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR provides a map of the proton environments in the molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing us to distinguish between aromatic, aliphatic, and functional group-adjacent protons.[2][3]

Causality Behind Expected Shifts:

-

Aromatic Protons (δ 7.0-8.5 ppm): Protons attached to the benzene ring of the phthalazine core are deshielded due to the ring current effect and appear at low field.[4] The splitting patterns (e.g., doublets, triplets) reveal the substitution pattern on the ring. For example, in many 2,3-dihydrophthalazine-1,4-diones, the aromatic protons appear as two multiplets around 7.8 ppm and 8.1 ppm.[1]

-

Tetrahydropyridazine Ring Protons (δ 2.5-5.0 ppm): Protons on the saturated C1 and C4 positions are deshielded if adjacent to nitrogen or carbonyl groups. Their chemical shifts and coupling constants provide crucial information about the ring's conformation (e.g., chair vs. boat).[5][6]

-

N-H Protons (δ variable, often broad): The chemical shift of N-H protons can vary significantly depending on solvent, concentration, and hydrogen bonding. In many dihydrophthalazine-1,4-diones, a broad singlet for the NH proton can be observed at a very low field, sometimes above 12 ppm, and is D₂O exchangeable.[7]

-

Substituent Protons: The chemical shifts of protons on substituent groups will depend on their proximity to electronegative atoms or aromatic rings.[3]

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| Aromatic (Ar-H) | 7.0 - 8.5 | Splitting pattern indicates substitution. |

| N-H (Amide/Amine) | 5.0 - 12.5+ | Often broad, D₂O exchangeable.[7] |

| Methylene (C-CH₂-N) | 2.5 - 4.5 | Deshielded by adjacent nitrogen. |

| Aliphatic (Alkyl Subs.) | 0.7 - 2.5 | Varies based on position.[2] |

Table 1: Typical ¹H NMR chemical shift ranges for this compound derivatives.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy maps the carbon skeleton. While it is less sensitive than ¹H NMR, it provides a direct count of non-equivalent carbon atoms.

Causality Behind Expected Shifts:

-

Carbonyl Carbons (δ 155-170 ppm): If the derivative is a phthalazine-1,4-dione, the C=O carbons are highly deshielded and appear at the lowest field.[7]

-

Aromatic Carbons (δ 120-140 ppm): Carbons within the benzene ring appear in this region. Quaternary carbons (those without attached protons) often have weaker signals.[1]

-

Aliphatic Carbons (δ 20-60 ppm): Carbons in the saturated portion of the ring and on alkyl substituents appear at a higher field.[8][9]

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 155 - 170 | Characteristic of dione derivatives.[7] |

| Aromatic (Ar-C) | 120 - 140 | Quaternary carbons are often weaker. |

| Aromatic (Ar-C-N) | 140 - 155 | Deshielded by nitrogen attachment. |

| Aliphatic (C-N) | 40 - 60 | Saturated carbons attached to nitrogen. |

Table 2: Typical ¹³C NMR chemical shift ranges for this compound derivatives.

2D NMR: Assembling the Puzzle

For complex derivatives, 1D NMR spectra can be ambiguous. 2D NMR experiments are essential for unambiguously assigning the structure by revealing through-bond correlations.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, identifying which protons are adjacent to each other.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. It's a powerful tool for assigning which proton is attached to which carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different fragments of the molecule, especially across quaternary carbons.

Caption: A logical workflow for structural assignment using 2D NMR.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[10] DMSO-d₆ is often a good choice for phthalazine-1,4-diones due to their polarity and to observe exchangeable NH protons.[1]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[10]

-

Acquisition: Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum.

-

Advanced Analysis: If the structure is not immediately obvious, acquire 2D spectra (COSY, HSQC, HMBC) to establish connectivity.

-

Data Processing: Process the Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, which is essential for determining its molecular formula. The fragmentation pattern offers corroborating structural evidence.[11]

Causality Behind Fragmentation: Upon ionization (commonly by Electron Impact, EI), the resulting molecular ion (M⁺•) is energetically unstable and breaks apart into smaller, characteristic fragment ions.[12] The stability of the resulting fragments dictates the fragmentation pathway.[12]

For phthalazine derivatives, common fragmentation pathways include:

-

Loss of Substituents: The initial fragmentation often involves the cleavage of side chains attached to the core.

-

Ring Cleavage: The tetrahydrophthalazine ring itself can fragment. A common fragmentation for phthalazine-1,4-dione involves the loss of N₂, CO, or HCN.[13] For instance, a molecular ion of phthalazine-1,4-dione may lose a nitrogen atom to give a peak at m/z 148, followed by losses of CO and CN.[13]

-

Retro-Diels-Alder (RDA) Reaction: In some cyclic systems, an RDA reaction can be a characteristic fragmentation pathway, though this is more common in different heterocyclic systems.

A study of fused phthalazine-1,4-diones showed that a primary fragmentation pathway can lead to the formation of the stable phthalimide radical cation (m/z 146).[13] This type of predictable fragmentation is invaluable for confirming the presence of the core structure.

Experimental Protocol: Electron Impact MS (EI-MS)

-

Sample Preparation: Dissolve a small amount (~1 mg) of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduction: Inject the sample into the mass spectrometer, where it is vaporized and enters the ionization chamber.

-

Ionization: Bombard the vaporized molecules with a high-energy electron beam (~70 eV) to generate the molecular ion (M⁺•) and fragment ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum. The peak with the highest m/z is typically the molecular ion.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[14]

Causality Behind Absorptions: A molecule absorbs infrared radiation at frequencies that match its natural modes of vibration (stretching, bending). The frequency of vibration depends on the bond strength and the masses of the atoms involved.[14]

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| N-H (Amine/Amide) | Stretch | 3200 - 3500 | Often broad due to hydrogen bonding.[7] |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Typically sharp peaks. |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | |

| C=O (Amide) | Stretch | 1640 - 1690 | Very strong and sharp absorption.[7] |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Multiple bands of variable intensity. |

| C-N | Stretch | 1000 - 1350 |

Table 3: Key IR absorption frequencies for this compound derivatives.

For example, the IR spectrum of a 2,3-dihydrophthalazine-1,4-dione derivative would be expected to show a strong, sharp peak around 1660 cm⁻¹ for the amide C=O stretch and a broader peak above 3200 cm⁻¹ for the N-H stretch.[1][7]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, powdered potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Place the powder into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.[15]

Causality Behind Absorption: Molecules with conjugated systems absorb UV or visible light, which promotes an electron from a lower-energy bonding (π) or non-bonding (n) orbital to a higher-energy anti-bonding (π*) orbital. The wavelength of maximum absorbance (λ_max) is dependent on the extent of conjugation and the presence of auxochromic groups.

For this compound derivatives, the aromatic ring and any conjugated substituents will give rise to π → π* transitions. The absorption spectrum of a simple derivative in a solvent like tetrahydrofuran (THF) might show a λ_max around 320-330 nm.[16] The position of λ_max can be red-shifted (moved to a longer wavelength) by increasing conjugation or by the presence of electron-donating groups.[17]

Experimental Protocol: Solution-Phase UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, THF).

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired range (e.g., 200-800 nm).

Conclusion

The structural characterization of this compound derivatives is a systematic process of evidence gathering and synthesis. By employing a logical workflow that integrates Mass Spectrometry, IR, multi-dimensional NMR, and UV-Vis spectroscopy, researchers can achieve an unambiguous and robust structural assignment. This technical guide serves as a framework for this process, emphasizing the causal links between molecular structure and spectral output. Adherence to these principles ensures the scientific integrity of the data, providing a solid foundation for advancing the development of these pharmacologically significant molecules.

References

-

UV-vis absorption spectra of 1, 2 and 3 in tetrahydrofuran. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved from [Link]

-

1,2,3,4-Tetrahydro-1,4-dioxo-2-phenylphthalazine. (n.d.). SpectraBase. Retrieved from [Link]

-

Chunduru, V. S. R., & Vedula, R. R. (2016). ONE-POT SYNTHESIS OF ARYL(HETARYL)THIAZOLYL-PHTHALAZINE-1,4-DIONES VIA MULTICOMPONENT APPROACH. Chemistry of Heterocyclic Compounds, 52(11), 923-926. Retrieved from [Link]

-

Wang, Y., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 24(19), 3536. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mahmoud, M. R., Abou-Elmagd, W. S. I., Derbala, H. A., & Hekal, M. H. (2012). Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research, 36(2), 75-82. Retrieved from [Link]

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4096. Retrieved from [Link]

-

UV-Vis absorption spectra of a) 1, b) 2, c) 3, and d) 4 in THF... (n.d.). ResearchGate. Retrieved from [Link]

-

ChemInform Abstract: Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2012). Sci-Hub. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. Retrieved from [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Ultrasound-Assisted Amberlyst® A21 Catalyzed One-Pot Synthesis of Pyrazolo[1,2-b]phthalazine Derivatives: Spectroscopic Characterization, DFT Insights, Molecular Docking and Cytotoxic Evaluation. (2022). ResearchGate. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). ResearchGate. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

Variation of UV–vis absorption for tetrazines... (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

UV-Vis spectroscopy. (n.d.). Retrieved from [Link]

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2020). MDPI. Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). MDPI. Retrieved from [Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2021). PMC - NIH. Retrieved from [Link]

-

Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile—Precursor for Synthesis of Phthalocyanines with Bulky Substituent. (2019). PubMed Central. Retrieved from [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). NIH. Retrieved from [Link]

-

Conformational analysis. (n.d.). Fiveable. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

-

Synthesis and spectral characterization and photophysical studies of tetrahydroquinolines. (2022). ResearchGate. Retrieved from [Link]

-

NMR studies on 1,2‐dihydro‐2‐(4‐aminophenyl)‐4‐[4‐(4‐aminophenoxy)‐4‐phenyl]‐(2H)phthalazin‐1‐one. (2000). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]

-

13C NMR spectroscopy of some 20-ketopregnanes. (2001). ResearchGate. Retrieved from [Link]

-

4.4: Conformations of Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Naphthalene, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. (2021). MDPI. Retrieved from [Link]

Sources

- 1. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hgs.osi.lv [hgs.osi.lv]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. raco.cat [raco.cat]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. ethz.ch [ethz.ch]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Chemical properties of substituted 1,2,3,4-tetrahydrophthalazine

An In-Depth Technical Guide to the Chemical Properties of Substituted 1,2,3,4-Tetrahydrophthalazines

Foreword for the Modern Drug Discovery Professional

The 1,2,3,4-tetrahydrophthalazine scaffold represents a cornerstone in contemporary medicinal chemistry. As a conformationally constrained diamine fused to an aromatic ring, it offers a unique three-dimensional architecture that has proven fertile ground for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] This guide is crafted for the discerning researcher and drug development scientist. It moves beyond a mere recitation of facts to provide a deeper understanding of the core chemical principles governing the synthesis, reactivity, and characterization of this privileged heterocyclic system. Herein, we dissect the causality behind experimental choices, offer robust protocols, and ground our discussion in authoritative references, empowering you to harness the full potential of the tetrahydrophthalazine core in your research endeavors.

Synthesis of the this compound Core

The construction of the tetrahydrophthalazine ring system is most commonly achieved through the cyclocondensation of a suitable hydrazine source with a benzene-1,2-dicarbonylic precursor. The choice of starting materials and reaction conditions is critical and dictates the final oxidation state and substitution pattern of the heterocyclic ring.

A prevalent and efficient strategy involves the initial formation of a 2,3-dihydrophthalazine-1,4-dione (also known as phthalhydrazide), which can then be reduced to the desired this compound scaffold. This two-step approach offers versatility and access to a wide range of derivatives.

Primary Synthetic Pathway: From Phthalic Anhydride to the Tetrahydro Core

The most common entry point utilizes the reaction of phthalic anhydrides with hydrazine hydrate.[5] This reaction is typically straightforward and high-yielding. The resulting phthalhydrazide is a stable, crystalline solid that serves as a pivotal intermediate.

Caption: General Synthetic Workflow for 1,2,3,4-Tetrahydrophthalazines.

The causality for this two-step approach lies in the stability and reactivity of the intermediates. Phthalic anhydride is an inexpensive, commercially available starting material, and its reaction with hydrazine is thermodynamically favorable. The resulting dione is a robust intermediate that can be easily purified. The subsequent reduction of the amide functionalities requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), to achieve complete conversion to the corresponding amines without affecting the aromatic ring.

Core Chemical Reactivity and Derivatization

The chemical personality of the this compound core is dominated by the two secondary amine nitrogens and the stability of the fused aromatic ring. Understanding these reactive sites is key to functionalization and analogue synthesis.

Caption: Key Reactivity Pathways of the Tetrahydrophthalazine Core.

Oxidation and Reduction Reactions

-

Oxidation : The tetrahydrophthalazine core is susceptible to oxidation. Treatment with mild oxidizing agents can lead to the formation of 1,2-dihydrophthalazine, while stronger conditions can result in complete aromatization to the corresponding phthalazine derivative. The electrochemical oxidation of the related 2,3-dihydrophthalazine-1,4-dione has been shown to generate an unstable diazaquinone intermediate, which can undergo subsequent reactions like oxidative ring cleavage to form phthalic acid.[6][7] This highlights the inherent reactivity of the dihydropyridazine system within the core. The choice of oxidant is therefore critical to control the reaction outcome and avoid undesired side products. A process of losing electrons or an increase in the oxidation state is known as oxidation.[8][9]

-

Reduction : As the tetrahydrophthalazine core is already in a reduced state compared to phthalazine, further reduction typically targets substituents on the aromatic ring or functional groups on N-alkyl chains. Catalytic hydrogenation (e.g., H₂/Pd-C) under forcing conditions could potentially reduce the benzene ring, but this is generally a difficult transformation that requires careful optimization to avoid over-reduction or decomposition. A process involving the gain of electrons or a decrease in oxidation state is known as reduction.[8]

N-Substitution: Alkylation and Acylation

The two secondary amine nitrogens (at positions 2 and 3) are the most nucleophilic sites in the molecule and are readily functionalized.

-

N-Alkylation : The reaction with alkyl halides in the presence of a base is a common method for introducing substituents on the nitrogen atoms.[10][11] A key consideration is the potential for mono- versus di-alkylation. Using two equivalents of the alkylating agent and a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF typically favors exhaustive N,N'-dialkylation.[11] Phase-transfer catalysts have also been employed for N-alkylation of related imide systems under solvent-free conditions, offering a greener alternative.[12]

-

N-Acylation : Acylation with acyl chlorides or anhydrides proceeds readily, often in the presence of a tertiary amine base (e.g., triethylamine) to scavenge the HCl byproduct. The resulting N,N'-diacyl derivatives are significantly less basic and have altered electronic and steric profiles, which can be a crucial step in a multi-step synthesis or for modulating biological activity.

Conformational Analysis

The six-membered dihydropyridazine ring of the this compound core is not planar and exists in various conformations, similar to cyclohexane.[13] It can adopt chair, boat, and twist-boat conformations. The chair conformation is generally the most stable, minimizing steric and torsional strain.[13][14]

When substituents are introduced at the nitrogen or carbon atoms of the heterocyclic ring, they can occupy axial or equatorial positions. Large substituents will preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions, a principle fundamental to the conformational analysis of cyclic systems.[14] This conformational preference can have profound implications for how the molecule interacts with biological targets like enzymes or receptors, making it a critical consideration in rational drug design.

Spectroscopic and Structural Characterization

Unambiguous identification of substituted 1,2,3,4-tetrahydrophthalazines relies on a combination of modern spectroscopic techniques.[15][16][17]

| Technique | Key Structural Feature | Expected Observations |

| ¹H NMR | Protons on the heterocyclic ring | - C1-H₂ & C4-H₂ : Typically appear as singlets or AB quartets in the range of 4.0-5.0 ppm due to their benzylic nature. - N2-H & N3-H : Broad singlets, chemical shift is solvent and concentration-dependent. Disappear upon D₂O exchange. - Aromatic Protons : Multiplets in the aromatic region (7.0-8.0 ppm). |

| ¹³C NMR | Carbon atoms of the core | - C1 & C4 : Benzylic carbons typically found in the 50-60 ppm range. - Aromatic Carbons : Signals in the 120-140 ppm range, with quaternary carbons (fused to the heterocyclic ring) appearing further downfield. |

| IR Spectroscopy | N-H and C-H bonds | - N-H Stretch : A moderate to sharp absorption in the 3200-3400 cm⁻¹ region for the secondary amines. This band will be absent in N,N'-disubstituted derivatives. - Aromatic C-H Stretch : Absorptions just above 3000 cm⁻¹. - Aliphatic C-H Stretch : Absorptions just below 3000 cm⁻¹.[18] |

| Mass Spectrometry | Molecular Weight and Fragmentation | - Molecular Ion (M⁺) : Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. - Fragmentation : Common fragmentation patterns include cleavage of N-alkyl substituents and benzylic C-N bond scission. |

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and derivatization of the this compound core.

Protocol 1: Synthesis of 2,3-Dihydrophthalazine-1,4-dione (Intermediate)

-

Causality : This protocol utilizes the classic and reliable cyclocondensation of phthalic anhydride with hydrazine. Acetic acid serves as both a solvent and a catalyst for the reaction.

-

Procedure :

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).

-

Add glacial acetic acid (100 mL) to the flask.

-

While stirring, slowly add hydrazine hydrate (5.0 mL, ~0.1 mol) dropwise. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for 2 hours. A white precipitate will form.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

-

Collect the white solid by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) and then cold ethanol (2 x 30 mL).

-

Dry the product in a vacuum oven at 80°C overnight.

-

-

Expected Outcome : A white to off-white crystalline solid. Yield: >90%. The product is typically pure enough for the next step without further purification. Characterize by comparing melting point and IR spectra to literature values.[19]

Protocol 2: N,N'-Dibenzylation of this compound

-

Causality : This protocol illustrates a standard N-alkylation procedure. Sodium hydride is used as a strong base to fully deprotonate both secondary amines, creating a highly nucleophilic dianion that readily reacts with the benzyl bromide electrophile. Anhydrous THF is used as the solvent to prevent quenching of the base and anion.

-

Procedure :

-

Preparation : Under an inert atmosphere (Nitrogen or Argon), add this compound (1.48 g, 10 mmol) to a flame-dried 250 mL three-neck flask containing anhydrous THF (100 mL).

-

Deprotonation : Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22 mmol) portion-wise over 15 minutes.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed.

-

Alkylation : Cool the resulting suspension back to 0°C. Add benzyl bromide (2.6 mL, 22 mmol) dropwise via syringe.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up : Carefully quench the reaction by the slow, dropwise addition of water (10 mL) at 0°C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

-

Expected Outcome : A crystalline solid or oil. Characterize using ¹H NMR, ¹³C NMR, and MS to confirm the structure and purity. The N-H signals in the ¹H NMR and IR spectra should be absent.

References

- Asif, M. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives.

- Asif, M. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives.

- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

- Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones. Europe PMC.

-

One-Pot, Multi-Component Synthesis of Substituted 2-(6-Phenyl-7 H -[1][2][20]Triazolo[3,4-b][1][5][20]Thiadiazin-3-yl)-2,3-Dihydrophthalazine-1,4-Diones. ResearchGate.

- Aswathy, J. et al. (2019). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.

- Asif, M. (2019).

- Ganzha, V. V. et al. (2006). Synthesis of 5-nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione and 1,8-dinitro-5,7,12,14-tetrahydrophthalazino-[2,3-b]phthalazine-5,7,12,14-tetraone.

- Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC, NIH.

- Electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione in aqueous and some amphiprotic and aprotic non-aqueous solvents. Journal of Chemical Sciences.

- The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells. PubMed.

- 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. NIST WebBook.

- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Reviews.

- Diversification of Pharmaceuticals via Late-Stage Hydrazin

- Oxidation Reduction (Redox) Reactions. Mansoura University.

-

Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][2][20]triazines. MDPI.

- Clement, R. A. (1960). The Oxidation of 2,3-Dihydrophthalazine-1,4-dione with Lead Tetraacetate. Phthalazine-1,4-dione and 1,4-Dihydropyridazino[1,2-b]-phthalazine-6,11-dione. The Journal of Organic Chemistry.

- This compound-1,4-dione.

- Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomeriz

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][4]naphthyrin-5(6H)-one. PMC, NIH.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent. PubMed Central.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis.

- Oxidation and Reduction Reactions - Basic Introduction. YouTube.

- Identify the following reactions as oxidation or reduction (based on what happens to the organic molecule). Pearson+.

- Conform

- 4.4: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.

- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. NIH.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar.

- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjug

- N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions.

- 4.9 Conformations of Polycyclic Molecules.

Sources

- 1. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmainfo.in [pharmainfo.in]

- 4. zenodo.org [zenodo.org]

- 5. longdom.org [longdom.org]

- 6. ias.ac.in [ias.ac.in]

- 7. 1445-69-8|2,3-Dihydrophthalazine-1,4-dione|BLD Pharm [bldpharm.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Identify the following reactions as oxidation or reduction (based... | Study Prep in Pearson+ [pearson.com]

- 10. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. fiveable.me [fiveable.me]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. lehigh.edu [lehigh.edu]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine [webbook.nist.gov]

- 20. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2,3-Dihydrophthalazine-1,4-diones: A Technical Guide to the Discovery and Biological Evaluation of Novel PARP Inhibitors

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydrophthalazine scaffold, particularly its 2,3-dihydrophthalazine-1,4-dione derivative, has recently emerged as a highly promising chemotype in targeted therapy. This guide provides a comprehensive technical overview of the rationale, design, and biological evaluation of these novel compounds as potent and selective inhibitors of Poly(ADP-ribose) Polymerases (PARPs). We delve into the critical role of mono-ADP-ribosyltransferases (mono-ARTs) like PARP10 in oncology, distinguishing their function from the well-studied poly-ARTs (PARP1/2). This document details the strategic design of 2,3-dihydrophthalazine-1,4-diones as rigid nicotinamide mimetics, the structure-activity relationship (SAR) studies that led to nanomolar potency, and the structural basis for their selectivity. We provide field-proven, step-by-step protocols for key in vitro assays—from biochemical IC50 determination to cellular apoptosis rescue—to create a self-validating system for compound evaluation. This guide is intended to equip researchers and drug development professionals with the expert-level insights and practical methodologies required to advance this exciting class of inhibitors.

Chapter 1: The Therapeutic Rationale for PARP Inhibition

The PARP Superfamily: Beyond PARP1

The Poly(ADP-ribose) Polymerase (PARP) superfamily consists of 17 human ADP-ribosyltransferases (ARTs) that play crucial roles in a host of cellular processes, including DNA repair, cell death, and signal transduction. While the first-generation PARP inhibitors, such as Olaparib, have achieved clinical success by targeting the poly-ARTs PARP1 and PARP2, the broader family remains relatively unexplored.[1] A significant portion of the family consists of mono-ADP-ribosyltransferases (mono-ARTs), which transfer a single ADP-ribose unit to target proteins.

Among these, PARP10 (also known as ARTD10) has garnered significant attention as a potential drug target. Its overexpression is observed in several cancer types and is known to play roles in DNA repair and tumorigenesis.[2] Unlike PARP1, whose inhibition is synthetically lethal in cancers with BRCA mutations, PARP10's roles are distinct, presenting new therapeutic opportunities. The lack of selective inhibitors for mono-ARTs has historically hampered the study of their pathophysiological roles, creating a critical need for novel chemical probes.[3][4]

PARP10 as a Novel Oncologic Target

The development of potent inhibitors for PARP10 is a key objective in expanding the scope of PARP-targeted therapies. Overexpression of PARP10 can induce apoptosis, and compounds that inhibit its activity can rescue cells from this induced cell death.[2][4] This provides a clear, measurable cellular phenotype for assessing inhibitor efficacy. The strategic development of selective PARP10 inhibitors allows for the precise dissection of its cellular functions and validates it as a standalone therapeutic target.

Chapter 2: The 2,3-Dihydrophthalazine-1,4-dione Scaffold: A Privileged Nicotinamide Mimic

The discovery of the 2,3-dihydrophthalazine-1,4-dione core represents a significant breakthrough in the quest for novel PARP inhibitors.[5] This scaffold acts as a rigid, bicyclic mimic of nicotinamide, the essential substrate for all PARP enzymes.

Causality Behind the Design Choice: The rationale for using this scaffold is rooted in improving upon earlier flexible benzamide inhibitors. By "rigidifying" the amide structure into the phthalazinone ring system, chemists achieve several key advantages:

-

Reduced Conformational Entropy: A more rigid structure leads to a lower entropic penalty upon binding to the target, often resulting in higher affinity and potency.

-

Improved Selectivity: The fixed orientation of the scaffold and its substituents allows for more specific interactions within the target's binding pocket, enabling the design of inhibitors that can distinguish between different PARP family members.

-

Favorable Physicochemical Properties: This scaffold often imparts good drug-like properties, including cell permeability and metabolic stability.[2]

The diagram below illustrates the conceptual relationship between the flexible benzamide inhibitors and the rigidified 2,3-dihydrophthalazine-1,4-dione scaffold that mimics the nicotinamide substrate.

Chapter 3: Design, Synthesis, and Optimization of Novel Inhibitors

An optimization campaign starting from earlier compounds led to the identification of 2,3-dihydrophthalazine-1,4-dione derivatives with nanomolar potency against PARP10.[2] The core strategy involved minor structural modifications to explore the chemical space around the scaffold and enhance interactions within the PARP10 active site.

Structure-Activity Relationship (SAR) Insights

The key to improving potency and achieving selectivity was the functionalization of the 2,3-dihydrophthalazine-1,4-dione core. SAR studies revealed that adding specific groups could dramatically influence activity:

-

Cycloalkyl and Aryl Groups: The addition of cycloalkyl (e.g., cyclobutyl), o-fluorophenyl, and thiophene rings resulted in compounds with IC50 values in the 130–160 nM range for PARP10, making them the most potent inhibitors reported to date.[4]

-

Selectivity Profile: These modifications also introduced selectivity. For instance, compound 15 (OUL312) , which features a 6-[2-(2-fluorophenyl)ethoxy] substitution, demonstrated up to 75-fold selectivity for PARP10 over the closely related PARP15.[2]

Data Summary: Potency and Selectivity of Lead Compounds

The following table summarizes the inhibitory activity of representative 2,3-dihydrophthalazine-1,4-dione compounds against PARP10 and PARP15, illustrating the success of the optimization campaign.

| Compound ID | Substitution Group | PARP10 IC50 (nM) | PARP15 IC50 (nM) | Selectivity (PARP15/PARP10) |

| 8a | Cyclobutyl | ~130-160 | Low micromolar | - |

| 8h | o-Fluorophenyl | ~130-160 | Low micromolar | - |

| 8l | Thiophene | ~130-160 | Low micromolar | - |

| 15 (OUL312) | 6-[2-(2-fluorophenyl)ethoxy] | Nanomolar | Micromolar | ~75-fold |

Data synthesized from authoritative sources.[2][4]

Synthetic Methodology Overview

The synthesis of these derivatives is often achieved through efficient, multi-component reactions. While specific pathways vary, a general approach involves the reaction of a substituted phthalic anhydride with hydrazine or a hydrazine derivative to form the core phthalazinedione ring.[6][7] Subsequent functionalization is then carried out to introduce the desired R-groups that confer potency and selectivity. The use of one-pot synthesis methods is often preferred to improve efficiency and yield.[7]

Chapter 4: In Vitro Biological Evaluation: A Validated Workflow

A robust and validated workflow is essential to accurately characterize the biological activity of novel inhibitors. This section provides step-by-step protocols for the key experiments.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciprofiles.com [sciprofiles.com]

- 3. Potent 2,3-dihydrophthalazine-1,4-dione derivatives as dual inhibitors for mono-ADP-ribosyltransferases PARP10 and PARP15 [research.unipg.it]

- 4. Potent 2,3-dihydrophthalazine-1,4-dione derivatives as dual inhibitors for mono-ADP-ribosyltransferases PARP10 and PARP15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Evolving Landscape of 1,2,3,4-Tetrahydrophthalazine Analogs: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydrophthalazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this heterocyclic core, with a primary focus on its potent inhibitory activities against key oncology targets, including Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Furthermore, this document delves into the underexplored potential of these analogs as vasorelaxant agents. By synthesizing data from seminal studies, this guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical nuances that drive the biological activity of this compound derivatives, offering a roadmap for the design of next-generation therapeutics.

Introduction: The Therapeutic Promise of the Phthalazine Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the phthalazine moiety has garnered significant attention. Its derivatives are known to possess a wide array of pharmacological properties, including anticonvulsant, cardiotonic, and anti-inflammatory activities.[1] More recently, the focus has shifted towards their potential in oncology, with several 1,4-disubstituted phthalazine derivatives showing promising efficacy as anticancer agents.[2][3] This guide will dissect the SAR of the this compound core, a key structural motif that has proven particularly fruitful in the development of potent and selective enzyme inhibitors.

The primary rationale for this in-depth analysis is to elucidate the intricate relationship between the chemical architecture of these analogs and their biological function. By understanding how subtle modifications to the core structure, its substituents, and their spatial arrangement impact target engagement and cellular activity, we can accelerate the design of more effective and safer therapeutic agents. This guide will systematically explore the SAR for two major classes of anticancer targets—PARP and VEGFR-2—and will also shed light on the emerging area of their vasorelaxant properties.

Synthetic Strategies: Building the this compound Scaffold

The synthesis of the this compound core and its derivatives is a critical aspect of exploring their SAR. A versatile and commonly employed route to 1,4-disubstituted phthalazines is outlined below. This multi-step synthesis allows for the introduction of diverse substituents at key positions, facilitating the generation of a library of analogs for biological screening.

General Synthetic Workflow

Caption: General synthetic workflow for 1,4-disubstituted phthalazines.

SAR of this compound Analogs as Anticancer Agents

The exploration of this compound analogs as anticancer agents has been a highly productive area of research, leading to the identification of potent inhibitors of key enzymes involved in cancer progression.

PARP Inhibition: A Tale of Potency and Selectivity

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair. Their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 2,3-dihydrophthalazine-1,4-dione scaffold has been identified as an effective nicotinamide mimic, enabling potent inhibition of PARP enzymes.

Recent studies have focused on optimizing this scaffold for potency and selectivity towards PARP10, a mono-ADP-ribosyltransferase implicated in tumorigenesis.[4]

-

The 2,3-Dihydrophthalazine-1,4-dione Core: This rigidified structure serves as a potent pharmacophore, mimicking the nicotinamide portion of the NAD+ cofactor.

-

Substitution at the 6-position: The introduction of a linker, such as a -[2-(2-fluorophenyl)ethoxy] group, at the 6-position of the phthalazine ring has led to compounds with nanomolar IC50 values for PARP10.[4][5] The nature and length of this linker are critical for optimizing interactions within the enzyme's binding pocket.

-

Selectivity over other PARP isoforms: Minor structural modifications to the substituents on the phthalazine core can dramatically influence selectivity. For instance, subtle changes in the environment of the fluorophenyl binding site can lead to up to 75-fold selectivity for PARP10 over the closely related PARP15.[4][5]

| Compound | Modification | PARP10 IC50 (nM) | Selectivity (vs. PARP15) |

| Lead Compound | Initial 2,3-dihydrophthalazine-1,4-dione scaffold | 130-160 | Dual inhibitor |

| OUL312 | 6-[2-(2-fluorophenyl)ethoxy] substitution | Nanomolar range | Up to 75-fold |

Table 1: SAR of 2,3-dihydrophthalazine-1,4-dione analogs as PARP10 inhibitors.

VEGFR-2 Inhibition: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Phthalazine derivatives have been extensively investigated as VEGFR-2 inhibitors.

-

1,4-Disubstitution Pattern: The presence of substituents at both the 1 and 4 positions of the phthalazine ring is crucial for potent VEGFR-2 inhibition.

-

Anilino Group at Position 1: An anilino moiety at the 1-position is a common feature of potent VEGFR-2 inhibitors. The substitution pattern on this aniline ring significantly impacts activity. For instance, compounds with a 3-chloro-4-fluoroanilino or a 4-fluoro-3-trifluoromethylanilino group have shown high potency.[1][6]

-

Substituents at Position 4: A variety of groups at the 4-position have been explored. Arylsulfanylmethyl groups, such as a 3,4-difluorophenyl-thiomethyl moiety, have been shown to contribute to high activity.[1][6]

-

Biarylurea Moiety: The incorporation of a biarylurea moiety linked to the phthalazine core has yielded compounds with excellent broad-spectrum cytotoxic activity and significant VEGFR-2 inhibitory potential.[7] The introduction of a chloro group at the 4-position of the phthalazine ring in these biarylurea derivatives was found to enhance VEGFR-2 inhibitory activity, likely due to increased lipophilicity.[7]

| Compound ID | Substitution at Position 1 | Substitution at Position 4 | VEGFR-2 IC50 (µM) | Antiproliferative Activity (GI50 µM) |

| 12 | 3-chloro-4-fluoroanilino | 3,4-difluorophenylthiomethyl | Not specified | Highly active |

| 13 | 4-fluoro-3-trifluoromethylanilino | 3,4-difluorophenylthiomethyl | Not specified | Highly active |

| 12b | Biarylurea | 4-chloro | 4.4 | 0.15 - 8.41 |

| 12c | Biarylurea | 4-chloro | 2.7 | 0.15 - 8.41 |

| 13c | Biarylurea | 4-chloro | 2.5 | 0.15 - 8.41 |

Table 2: SAR of 1,4-disubstituted phthalazine analogs as VEGFR-2 inhibitors and anticancer agents.[1][7]

SAR of this compound Analogs as Vasorelaxant Agents

While the anticancer properties of phthalazine derivatives have been extensively studied, their potential as vasorelaxant agents is a growing area of interest. Certain phthalazine analogs have demonstrated the ability to relax pre-contracted aortic rings, suggesting a potential therapeutic application in cardiovascular diseases.

-

Substitution on the Phthalazine Core: The nature and position of substituents on the phthalazine ring system are critical for vasorelaxant activity.

-

Role of Nitrogen Atoms: For phthalazinedione derivatives, substitution on both nitrogen atoms of the heterocyclic ring generally leads to compounds that can achieve total relaxation of aortic rings at low micromolar concentrations.[8]

-

Endothelium-Dependence: The vasorelaxant effect of many phthalazinedione derivatives is significantly enhanced in the presence of functional endothelium, suggesting a mechanism that may involve the release of endothelium-derived relaxing factors.[8]

-

Specific Substituents: The introduction of various cyclic amines via chloroacylation of 1-hydrazinophthalazine has yielded potent vasorelaxants, with some compounds exhibiting higher activity than the reference drug prazosin.[1][9]

Caption: Key structural features influencing vasorelaxant activity.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the evaluation of this compound analogs.

Synthesis of 1-Anilino-4-(arylsulfanylmethyl)phthalazines

This protocol describes a representative synthesis of a 1,4-disubstituted phthalazine derivative.

-

Step 1: Synthesis of 2-Acetylbenzoic Acid (1): A mixture of phthalic anhydride (0.15 mol), malonic acid (0.18 mol), and pyridine (0.18 mol) is refluxed for 3 hours. After cooling, water is added, and the mixture is stirred. The filtrate is acidified with concentrated HCl to pH 3-4 to precipitate the product, which is then recrystallized.[1]

-

Step 2: Esterification and Bromination: The 2-acetylbenzoic acid is esterified, and the resulting acetyl group is brominated.

-

Step 3: Thioether Formation: The brominated intermediate is reacted with a substituted thiophenol in the presence of a base like K2CO3.[1]

-

Step 4: Cyclization to Phthalazine: The thioether intermediate is refluxed with hydrazine hydrate in methanol to form the 1-hydroxy-4-substituted-phthalazine.[1]

-

Step 5: Chlorination: The hydroxyl group at the 1-position is converted to a chloro group using phosphorus oxychloride (POCl3).[1]

-

Step 6: Nucleophilic Substitution: The 1-chloro-4-substituted-phthalazine is reacted with a substituted aniline in isopropanol to yield the final target compound.[1]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 4000 cells per well in 100 µL of RPMI 1640 medium and cultured for 12 hours.[1]

-

Compound Treatment: The cells are incubated with various concentrations of the test compounds for 24 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well at a final concentration of 5 µg/mL, and the plate is incubated for 4 hours.[10][11]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.[10]

PARP1 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

-

Reagent Preparation: Prepare a reaction buffer containing histone proteins, activated DNA, and the cofactor NAD+. Serial dilutions of the test compounds are also prepared.[13]

-

Reaction Initiation: In a 96-well plate, combine the reaction buffer, recombinant PARP1 enzyme, and the test compounds. The reaction is initiated by adding biotinylated NAD+.[13]

-

Incubation: The plate is incubated to allow for the PARP-catalyzed reaction to proceed.

-

Detection: The amount of incorporated biotin is detected using a horseradish peroxidase (HRP)-conjugated anti-biotin antibody and a colorimetric or chemiluminescent substrate. The signal is inversely proportional to the PARP1 inhibitory activity.[13]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent inhibitors of various therapeutic targets. The SAR studies summarized in this guide highlight the critical importance of the substitution patterns on the phthalazine core and its appended moieties in determining biological activity and selectivity.

For anticancer applications, the 2,3-dihydrophthalazine-1,4-dione core is a validated pharmacophore for PARP inhibition, with opportunities for further optimization of selectivity, particularly for isoforms beyond PARP1. In the realm of VEGFR-2 inhibition, the 1,4-disubstituted phthalazines continue to yield potent anti-angiogenic agents.

The emerging role of these analogs as vasorelaxants opens up new avenues for research in cardiovascular disease. Future studies should focus on elucidating the precise mechanism of action and further refining the SAR to develop potent and safe vasorelaxant drugs.

The continued exploration of the chemical space around the this compound core, guided by the SAR principles outlined in this guide, holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

-

Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. Available at: [Link]

-

Synthesis, vasorelaxant activity, and molecular modeling study of some new phthalazine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

-

Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines. Molecules. Available at: [Link]

-

Vasorelaxant activity of phthalazinones and related compounds. European Journal of Medicinal Chemistry. Available at: [Link]

-

QSAR studies of phthalazinones: Novel inhibitors of poly (ADP-ribose) polymerase. Medicinal Chemistry Research. Available at: [Link]

-

Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. Available at: [Link]

-

Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry. Available at: [Link]

-

Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules. Available at: [Link]

-

Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold for nanomolar potency and specificity towards human PARP10. Molecules. Available at: [Link]

-

Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold for nanomolar potency and specific. Molecules. Available at: [Link]

-

Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of New Phthalazinedione Derivatives With Vasorelaxant Activity. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Synthesis, vasorelaxant activity, and molecular modeling study of some new phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PARP assay [assay-protocol.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation and structure-activity relationships of new phthalazinedione derivatives with vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Charting New Territories in Heterocyclic Chemistry: A Technical Guide to the Synthesis of 1,2,3,4-Tetrahydrophthalazine

For Immediate Release

[City, State] – [Date] – In a significant contribution to the field of medicinal chemistry and drug development, this whitepaper presents an in-depth technical guide on novel and established synthetic routes to 1,2,3,4-tetrahydrophthalazine. This crucial heterocyclic scaffold is a key building block in a wide array of pharmacologically active compounds. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of various synthetic strategies.

The this compound core is of paramount interest due to its presence in molecules exhibiting a range of biological activities, including but not limited to, anticonvulsant, cardiotonic, and vasorelaxant properties.[1][2] The development of efficient and versatile synthetic routes to this scaffold is therefore a critical endeavor in the pursuit of new therapeutic agents.

This guide explores the two primary pathways for the synthesis of this compound: the construction of the heterocyclic ring from acyclic precursors and the reduction of the aromatic phthalazine core. Each approach offers distinct advantages and is suited for different synthetic goals and available starting materials.

I. Building from the Ground Up: Cyclization Strategies

The formation of the this compound ring system can be achieved through various cyclization reactions. A prevalent and economically viable method involves the condensation of phthalic anhydride or its derivatives with hydrazine hydrate.[1][2] This approach typically yields a phthalazinone intermediate, which can then be further modified.

A more contemporary and elegant approach involves radical cyclizations. For instance, a 6-endo-trig radical cyclization of a suitably substituted hydrazone can provide direct access to tetrahydrophthalazine derivatives.[3] This method offers excellent control over substituent placement, enabling the synthesis of unsymmetrically substituted products.[3]

Logical Flow of a Radical Cyclization Approach

Caption: Radical cyclization pathway to tetrahydrophthalazines.

II. The Reductive Path: From Aromaticity to Saturation

An alternative and widely employed strategy is the reduction of the stable aromatic phthalazine ring. This transformation can be accomplished using various reducing agents and catalytic systems, with the choice of method influencing the selectivity and yield of the reaction.

Catalytic Hydrogenation: A Workhorse of Reduction

Catalytic hydrogenation stands as a robust and scalable method for the synthesis of this compound. This technique involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas.[4][5] Protic solvents like ethanol or acetic acid are often employed to accelerate the reaction rate.[6]

Experimental Protocol: Catalytic Hydrogenation of Phthalazine using Pd/C

-

Vessel Preparation: Into a reaction vessel equipped with a magnetic stirrer, introduce the phthalazine substrate and a suitable solvent (e.g., ethanol).

-

Inert Atmosphere: Purge the vessel with an inert gas, such as argon or nitrogen, to remove oxygen.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%). Caution: Pd/C is flammable and should be handled with care in an inert atmosphere.[6]

-

Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically supplied from a balloon or a pressurized cylinder.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and atmospheric pressure. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-